molecular formula C18H18N2O3 B11114548 3-({(E)-[4-(morpholin-4-yl)phenyl]methylidene}amino)benzoic acid

3-({(E)-[4-(morpholin-4-yl)phenyl]methylidene}amino)benzoic acid

Cat. No.: B11114548
M. Wt: 310.3 g/mol
InChI Key: FPLLYXXSBMBERM-UHFFFAOYSA-N
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Description

3-({(E)-[4-(morpholin-4-yl)phenyl]methylidene}amino)benzoic acid is an organic compound that features a morpholine ring attached to a phenyl group, which is further connected to a benzoic acid moiety through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({(E)-[4-(morpholin-4-yl)phenyl]methylidene}amino)benzoic acid typically involves the condensation of 4-(morpholin-4-yl)benzaldehyde with 3-aminobenzoic acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is then heated under reflux to ensure complete reaction, followed by cooling and crystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-({(E)-[4-(morpholin-4-yl)phenyl]methylidene}amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the benzoic acid moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-({(E)-[4-(morpholin-4-yl)phenyl]methylidene}amino)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-({(E)-[4-(morpholin-4-yl)phenyl]methylidene}amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Morpholin-4-Yl-Piperidine-1-Carboxylic Acid: Similar in structure but with a piperidine ring instead of a benzoic acid moiety.

    3-({4-[(1E)-3-morpholin-4-yl-3-oxoprop-1-en-1-yl]-2,3-bis(trifluoromethyl)phenyl}sulfanyl)aniline: Contains a morpholine ring and a phenyl group but with different substituents.

Uniqueness

3-({(E)-[4-(morpholin-4-yl)phenyl]methylidene}amino)benzoic acid is unique due to its specific combination of a morpholine ring, a phenyl group, and a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

3-[(4-morpholin-4-ylphenyl)methylideneamino]benzoic acid

InChI

InChI=1S/C18H18N2O3/c21-18(22)15-2-1-3-16(12-15)19-13-14-4-6-17(7-5-14)20-8-10-23-11-9-20/h1-7,12-13H,8-11H2,(H,21,22)

InChI Key

FPLLYXXSBMBERM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=NC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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